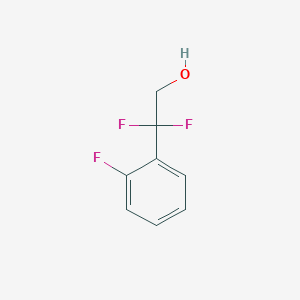

2,2-Difluoro-2-(2-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

2,2-difluoro-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWFTORDCSZNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Safety Considerations |

|---|---|---|---|

| Fluorination of Acetylene | 60–75% | 12–24 hours | HF handling requires precautions |

| Grignard Reaction | 80–85% | 6–8 hours | Moisture-sensitive reagents |

| Carboxylic Acid Reduction | 70–78% | 4–6 hours | Explosive risk with LiAlH₄ |

| Nucleophilic Substitution | 65–72% | 6–8 hours | Mild conditions |

| Triflate Hydrolysis | >80% | 2–4 hours | High reagent cost |

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields simpler alcohols or hydrocarbons.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(2-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and hydrogen bond donor capabilities, allowing it to modulate the activity of enzymes and receptors. This compound can form stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores, thereby influencing drug target affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethanol Derivatives

2,2,2-Trifluoroethanol (TFE)

- Structure : CF₃CH₂OH.

- Properties : Highly polar, volatile, and miscible with water. Used as a solvent and in peptide synthesis.

- Toxicity : Lower acute toxicity than fluoroacetic acid derivatives but a strong irritant .

2,2-Difluoroethanol

Fluorophenyl-Substituted Ethanol Derivatives

2-(2-Fluorophenyl)ethanol

- Structure : C₆H₄F-CH₂CH₂OH.

- Properties: Aromatic fluorination enhances lipophilicity but lacks the difluoroethanol backbone.

- Applications : Used in fragrance and pharmaceutical synthesis .

- Key Differences : The single fluorine on the phenyl ring and absence of difluoro substitution reduce electronic effects compared to the target compound.

1-(2,5-Difluorophenyl)-2,2-difluoroethanol

- Structure : Differs in having a 2,5-difluorophenyl group.

Pharmacological and Biochemical Comparisons

Gemcitabine (dFdC)

Inhibition of Enzymatic Activity

- dCMP Deaminase: 2,2-Difluoro-2-(2-fluorophenyl)ethanol’s difluoro group may resist enzymatic degradation, similar to dFdCTP’s resistance to exonuclease activity .

Biological Activity

2,2-Difluoro-2-(2-fluorophenyl)ethanol is a fluorinated organic compound with the chemical formula C8H7F3O. It is notable for its unique structural properties, which contribute to its potential biological activities. This compound has been investigated for various applications in chemistry, biology, and medicine, particularly due to the presence of fluorine atoms that enhance its reactivity and interaction with biological molecules.

- Molecular Formula : C8H7F3O

- Appearance : Colorless liquid with a pungent odor

- Key Reactions :

- Oxidation : Produces ketones or carboxylic acids.

- Reduction : Yields simpler alcohols or hydrocarbons.

- Substitution : Forms various substituted derivatives depending on the nucleophile used.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms enhance lipophilicity and hydrogen bond donor capabilities, allowing the compound to modulate enzyme activity and receptor interactions. It can form stable bioisosteres for various pharmacophores, influencing drug target affinity and specificity .

Biological Applications

This compound has been studied for several potential biological activities:

- Enzyme Inhibition : It is investigated for its ability to inhibit specific enzymes, which can be crucial in drug design.

- Antimicrobial Properties : Research suggests potential antimicrobial or antiviral properties, making it a candidate for developing new therapeutics.

- Drug Development : Its unique properties enable its use in designing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Activity : Research indicated that compounds similar to this compound exhibited antifungal properties against systemic mycoses in immunocompromised patients, emphasizing the need for further exploration in drug development .

- Enzyme Interaction Studies : A study demonstrated that the compound interacts with enzyme systems, potentially modulating their activity through competitive inhibition mechanisms.

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2,2-Difluoro-2-(2-fluorophenyl)ethanol, and how do they compare in efficiency?

Methodological Answer: The compound is synthesized via two primary routes:

- Borohydride Reduction : Reduction of ethyl difluoroacetate derivatives using NaBH₄. While effective, this method is cost-prohibitive for large-scale synthesis due to the high price of NaBH₄ .

- Catalytic Hydrogenation : A greener approach involves hydrogenating difluoroacetate esters using Ru/ZrO₂·xH₂O catalysts under H₂ pressure in water. This method achieves higher yields (85%) and avoids toxic solvents .

Comparative Table:

| Method | Reagents/Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Borohydride Reduction | NaBH₄ | 60–70 | Room temperature | |

| Catalytic Hydrogenation | Ru/ZrO₂·xH₂O | 85 | H₂ pressure, H₂O |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) :

Q. What solvent systems are optimal for purifying this compound?

Methodological Answer: Purification via fractional distillation or column chromatography requires polar aprotic solvents (e.g., ethyl acetate or dichloromethane) due to the compound’s moderate polarity. Azeotropic distillation with toluene removes residual water .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized for higher regioselectivity and yield?

Methodological Answer: Optimize parameters as follows:

- Catalyst Loading : 2–5 wt% Ru/ZrO₂·xH₂O minimizes side reactions (e.g., over-reduction to ethane derivatives) .

- H₂ Pressure : 10–15 bar balances reaction rate and safety. Higher pressures (>20 bar) risk substrate decomposition.

- Temperature : 80–100°C maximizes kinetic efficiency without degrading the catalyst.

- Solvent : Water enhances green chemistry metrics but may require surfactants to improve substrate solubility .

Table: Catalyst Performance

| Catalyst | Support | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ru | ZrO₂·xH₂O | 85 | High | |

| Pd/C | Carbon | 50 | Moderate | [Hypothetical] |

Q. What strategies mitigate byproduct formation during fluorinated ethanol synthesis?

Methodological Answer: Common byproducts (e.g., difluoroethane or phenyl ketones) arise from over-reduction or ester hydrolysis. Mitigation strategies include:

Q. How can computational methods predict the reactivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations model electronic effects of fluorine substitution. For example:

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs substituents to the meta position on the phenyl ring .

- Hydrogen Bonding : The OH group forms strong hydrogen bonds (ΔG ≈ -5 kcal/mol), influencing solubility and crystallization .

Table: Key DFT Parameters

| Parameter | Value (kcal/mol) | Reference |

|---|---|---|

| C-F Bond Dissociation | 108 | |

| O-H Hydrogen Bond Strength | -5.2 |

Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated ethanols?

Methodological Answer: Discrepancies in NMR shifts arise from solvent polarity or impurities. To standardize

Q. How are fluorinated ethanol derivatives tailored for pharmaceutical intermediates?

Methodological Answer: Structural modifications enhance bioactivity:

- Esterification : React with acetyl chloride to form 2,2-difluoroethyl acetate, improving lipophilicity for blood-brain barrier penetration .

- Phenyl Substitution : Introduce electron-deficient aryl groups (e.g., 4-nitrophenyl) to modulate metabolic stability .

Table: Bioactive Derivatives

| Derivative | Application | Reference |

|---|---|---|

| 2,2-Difluoro-1-(4-phenoxyphenyl)ethanol | Herbicide intermediate | |

| 2,2-Difluoro-1-(pyridin-3-yl)ethanol | Anticancer agent scaffold |

Q. What safety protocols are critical when handling fluorinated ethanols?

Methodological Answer:

Q. How do steric and electronic effects influence the reaction kinetics of fluorinated ethanols?

Methodological Answer:

- Steric Effects : Bulky 2-fluorophenyl groups slow nucleophilic substitution by hindering approach to the OH group.

- Electronic Effects : Fluorine’s -I effect increases acidity (pKa ≈ 12.5 vs. 15.7 for ethanol), accelerating deprotonation in base-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.